2-(4-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an ethoxyphenoxy group attached to an acetamide moiety, which is further linked to a thiazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 4-ethoxyphenol with an appropriate halogenating agent to form 4-ethoxyphenoxy halide.
Thiazole Formation: The thiazole ring is synthesized separately through the cyclization of a suitable thioamide with a halogenated acetic acid derivative.
Coupling Reaction: The final step involves the coupling of the 4-ethoxyphenoxy halide with the thiazole derivative under basic conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
2-(4-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-17-10-3-5-11(6-4-10)18-9-12(16)15-13-14-7-8-19-13/h3-8H,2,9H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGZBSWKBDSQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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